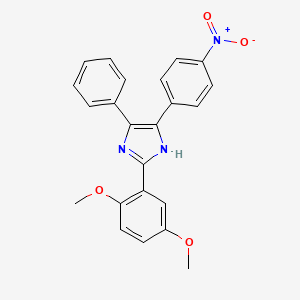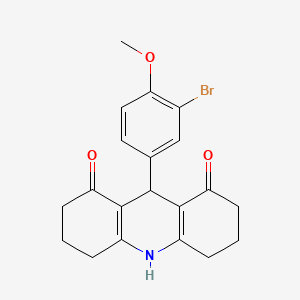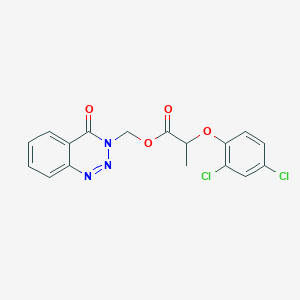![molecular formula C23H27FN2O3S B3994963 4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B3994963.png)
4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE
Overview
Description
4-Fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[321]octane-6-carbonyl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a fluorine atom, a sulfonamide group, and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic structure.
Reduction: Reduction reactions can target the carbonyl group within the bicyclic structure.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[32
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and sulfonamide group are key to its binding affinity and specificity. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the bicyclic structure and carbonyl group.
N-(4-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzenesulfonamide: Similar structure but without the fluorine atom.
Uniqueness
The unique combination of the fluorine atom, sulfonamide group, and bicyclic structure in 4-fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[32
Properties
IUPAC Name |
4-fluoro-N-[4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-22(2)12-19-13-23(3,14-22)15-26(19)21(27)16-4-8-18(9-5-16)25-30(28,29)20-10-6-17(24)7-11-20/h4-11,19,25H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIPLUDSZJCLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-3-(2,4-dihydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3994896.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3994900.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3994903.png)
![N-[1-(4-bromophenyl)ethyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B3994906.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3994909.png)
![N-(3-bromophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3994917.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-2-nitrophenyl)benzamide](/img/structure/B3994922.png)
![6-Ethyl-2-methyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4-ol](/img/structure/B3994927.png)


![(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B3994942.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B3994956.png)

